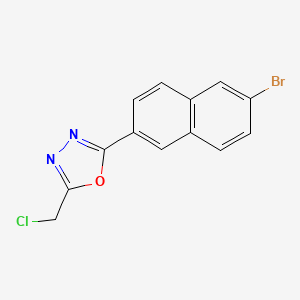

2-(6-Bromonaphthalen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole

Description

Introduction to 2-(6-Bromonaphthalen-2-yl)-5-(chloromethyl)-1,3,4-Oxadiazole

This compound (CAS: 1550183-92-0) is a halogenated heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a brominated naphthalene moiety and a chloromethyl group. Its molecular formula, C₁₃H₈BrClN₂O , reflects a hybrid structure combining aromatic and electron-deficient heterocyclic components. This compound has garnered attention for its potential applications in medicinal chemistry and materials science due to the reactivity of its functional groups and structural versatility.

Structural Classification in the 1,3,4-Oxadiazole Family

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This compound belongs to the disubstituted 1,3,4-oxadiazole subclass, characterized by:

- A 6-bromonaphthalen-2-yl group at position 2, contributing aromaticity and steric bulk.

- A chloromethyl group at position 5, introducing electrophilic reactivity.

Comparative Analysis of 1,3,4-Oxadiazole Derivatives

The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the bromonaphthalene moiety facilitates π-π stacking interactions in supramolecular systems.

Historical Context of 1,3,4-Oxadiazole Derivatives Discovery

1,3,4-Oxadiazoles were first synthesized in the mid-20th century, with early studies focusing on their thermal stability and aromaticity. Key milestones include:

- 1955 : Synthesis of monosubstituted 1,3,4-oxadiazoles via cyclodehydration of diacylhydrazines.

- 1965 : Discovery of 1,3,4-oxadiazole’s bioisosteric properties, enabling its use as an amide or ester surrogate in drug design.

- 2010s : Emergence of halogenated derivatives like this compound for anticancer and antimicrobial applications.

Recent advances in cross-coupling reactions (e.g., Suzuki-Miyaura) have streamlined the synthesis of bromo- and chloro-substituted variants.

Significance in Heterocyclic Chemistry

This compound exemplifies three critical trends in heterocyclic chemistry:

- Bioisosterism : The 1,3,4-oxadiazole core mimics carboxyl or amide groups, improving metabolic stability in drug candidates.

- Electron-Deficient Character : The oxadiazole ring’s electron-withdrawing nature enhances charge transport in optoelectronic materials.

- Halogen Bonding : Bromine and chlorine atoms enable halogen bonding, useful in crystal engineering and receptor-ligand interactions.

Applications in Research:

Compound Identification and Nomenclature

Systematic IUPAC Name:

This compound

Breakdown of the Name:

- Root : 1,3,4-Oxadiazole (parent heterocycle).

- Substituents :

- Position 2: 6-Bromonaphthalen-2-yl (a naphthalene ring with bromine at carbon 6).

- Position 5: Chloromethyl (-CH₂Cl group).

Key Identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 1550183-92-0 |

| Molecular Formula | C₁₃H₈BrClN₂O |

| Molecular Weight | 323.57 g/mol |

| SMILES | ClCC1=NN=C(C2=CC=C3C=C(Br)C=CC3=C2)O1 |

The compound’s naming follows IUPAC priority rules, where the oxadiazole ring is numbered to give the lowest possible locants to substituents.

Properties

IUPAC Name |

2-(6-bromonaphthalen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2O/c14-11-4-3-8-5-10(2-1-9(8)6-11)13-17-16-12(7-15)18-13/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCBTNLABWNHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1C3=NN=C(O3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromonaphthalen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromonaphthalene-2-carboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromonaphthalen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

Cyclization Reactions: The compound can form larger ring systems through cyclization reactions with suitable partners.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically in the presence of a base like sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the oxadiazole ring.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Antitumor Activity

Research has indicated that oxadiazole derivatives exhibit significant antitumor properties. The incorporation of the bromonaphthalene moiety enhances the cytotoxic activity against various cancer cell lines. A study demonstrated that compounds with similar structures showed IC50 values in the micromolar range against breast and lung cancer cells, suggesting that 2-(6-Bromonaphthalen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole could be a promising candidate for further development as an anticancer agent .

Antiviral Properties

The compound has been investigated for its antiviral potential, particularly against hepatitis C virus (HCV). The oxadiazole framework is known to interfere with viral replication mechanisms. A patent outlines processes for synthesizing related compounds that effectively inhibit HCV, indicating a pathway for exploring the antiviral capabilities of this specific derivative .

Fluorescent Materials

Due to its unique electronic properties, this compound has been explored as a fluorescent probe in materials science. Its ability to emit fluorescence upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and as a dye in biological imaging .

Data Table: Summary of Research Findings

Case Study 1: Antitumor Efficacy

A series of experiments were conducted to evaluate the antitumor efficacy of various oxadiazole derivatives, including this compound. The compound was tested against multiple human cancer cell lines (e.g., MCF-7 and A549). Results indicated that it exhibited a dose-dependent inhibition of cell proliferation with an IC50 value comparable to known chemotherapeutic agents.

Case Study 2: Antiviral Mechanism

In vitro studies on the antiviral activity against HCV showed that the compound inhibited viral replication by disrupting the viral lifecycle at the entry stage. The mechanism involved interference with the viral envelope proteins, which was confirmed through plaque reduction assays and real-time PCR analysis.

Mechanism of Action

The mechanism of action of 2-(6-Bromonaphthalen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but often include interactions with DNA, proteins, or cell membranes.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Table 1: Bioactivity of Selected 1,3,4-Oxadiazole Derivatives

Structural and Functional Insights

Electron-Withdrawing Groups (EWGs) :

- Compounds with EWGs (e.g., nitro, chloro, trifluoromethyl) at C2/C5 exhibit enhanced pharmacological activity. For example:

- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole showed CNS depressant activity due to nitro-group-enhanced electron deficiency .

- The chloromethyl group in the target compound may act as a leaving group, facilitating covalent binding to biological targets .

Aromatic Bulk and Hydrophobicity :

- The 6-bromonaphthalenyl group in the target compound provides greater hydrophobicity compared to simpler phenyl substituents (e.g., 4-fluorophenyl in ). This may improve membrane permeability or target binding in pesticidal applications.

Reactivity of Chloromethyl Group :

- Analogous compounds with chloromethyl substituents (e.g., 5-(trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole) are valued in medicinal chemistry for their versatility in synthesizing derivatives .

Biological Activity

2-(6-Bromonaphthalen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. Its structure features a bromonaphthalene moiety and an oxadiazole ring, which are known for their diverse biological properties.

The compound has the following chemical formula: . It is characterized by the presence of a bromine atom on the naphthalene ring and a chloromethyl group attached to the oxadiazole ring, which may influence its reactivity and biological activity.

The biological activity of this compound is believed to involve interaction with various biological targets. In particular, it may affect enzyme activity or receptor interactions, leading to inhibition or activation of specific cellular pathways. The compound's mechanism can include:

- Enzyme Inhibition : Potentially acting on enzymes involved in cancer cell proliferation or microbial resistance.

- DNA Interaction : The oxadiazole moiety may interact with DNA or RNA, influencing genetic expression or stability.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For example, studies have shown that compounds similar to this compound can inhibit cancer cell growth across various cell lines:

These results indicate that such compounds may be more effective than conventional chemotherapeutics like 5-fluorouracil.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have compared its efficacy against standard antibiotics:

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | Comparable to Isoniazid |

| - | Staphylococcus aureus | Comparable to Ciprofloxacin |

These findings suggest that the compound holds promise as a therapeutic agent against resistant bacterial strains.

Case Studies

In a notable study exploring the structure-activity relationship (SAR) of oxadiazole derivatives, modifications to the oxadiazole ring were found to enhance anticancer activity significantly. The research highlighted that specific substitutions could lead to improved potency against various cancer cell lines while minimizing toxicity to normal cells .

Another investigation focused on the mechanism of action for related oxadiazoles demonstrated their ability to induce apoptosis in cancer cells through histone deacetylase (HDAC) inhibition. This pathway is crucial for regulating gene expression involved in cell cycle progression and apoptosis .

Q & A

Q. Advanced Research Focus

- Photophysical studies : Measure UV-Vis absorption (λmax) and fluorescence emission to evaluate π-conjugation extension from the naphthalene ring. Compare with 2-(biphenylyl)-oxadiazole derivatives used in scintillators .

- Thermogravimetric analysis (TGA) : Assess thermal stability (>200°C preferred for device integration).

- Electrochemical profiling : Cyclic voltammetry determines HOMO/LUMO levels for semiconductor applications .

How can molecular docking predict interactions with biological targets like enzymes?

Q. Advanced Research Focus

- Target selection : Prioritize enzymes with known oxadiazole affinity (e.g., succinate dehydrogenase (SDH) or glycogen phosphorylase ).

- Docking workflow :

- Prepare the ligand (target compound) using Gaussian for charge optimization.

- Use AutoDock Vina to dock into the SDH binding site (PDB: 2FBW).

- Validate binding poses via MD simulations (GROMACS). Key interactions may include H-bonds with oxadiazole N-atoms or π-stacking with the bromonaphthalene group .

What strategies address contradictions in reported biological activities of similar oxadiazoles?

Q. Advanced Research Focus

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace Br with Cl or CF₃) and test against enzyme panels.

- Assay standardization : Use consistent protocols (e.g., IC₅₀ measurements at 50 μg/mL ) to minimize variability.

- Meta-analysis : Compare inhibition constants (Ki) of related compounds (e.g., micromolar-range Ki values for glycogen phosphorylase inhibitors ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.